molecular formula C9H9Cl2NS B1660800 Thiazolidine, 2-(3,4-dichlorophenyl)- CAS No. 83522-13-8

Thiazolidine, 2-(3,4-dichlorophenyl)-

Cat. No.: B1660800
CAS No.: 83522-13-8
M. Wt: 234.14 g/mol
InChI Key: NVLGCFWYNSSLFQ-UHFFFAOYSA-N
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Description

Thiazolidine, 2-(3,4-dichlorophenyl)- is an organic compound characterized by the presence of a thiazolidine ring attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Thiazolidine, 2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Thiazolidine, 2-(3,4-dichlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Thiazolidine, 2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)-1,3-thiazole
  • 2-(3,4-Dichlorophenyl)-1,3-oxazolidine
  • 2-(3,4-Dichlorophenyl)-1,3-imidazolidine

Comparison: Compared to these similar compounds, Thiazolidine, 2-(3,4-dichlorophenyl)- is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. The thiazolidine ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and development.

Properties

CAS No.

83522-13-8

Molecular Formula

C9H9Cl2NS

Molecular Weight

234.14 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1,3-thiazolidine

InChI

InChI=1S/C9H9Cl2NS/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2

InChI Key

NVLGCFWYNSSLFQ-UHFFFAOYSA-N

SMILES

C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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